molecular formula C13H20O B1616472 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one CAS No. 71048-82-3

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one

Cat. No.: B1616472
CAS No.: 71048-82-3
M. Wt: 192.3 g/mol
InChI Key: XEJGJTYRUWUFFD-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as β-Damascenone, is a chemical compound with the molecular formula C₁₃H₁₈O. It is a significant aroma compound found in various essential oils and is known for its pleasant floral and fruity scent. This compound is widely used in the fragrance and flavor industries due to its potent aroma.

Properties

CAS No.

71048-82-3

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3

InChI Key

XEJGJTYRUWUFFD-UHFFFAOYSA-N

SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Other CAS No.

57378-68-4
71048-82-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common method involves the dehydration of isopropanol using an acidic solid catalyst to produce propanal. This is followed by the oxidation of propanal in the presence of oxygen or air, typically using a silver catalyst, to yield β-Damascenone .

Industrial Production Methods

In industrial settings, the production of β-Damascenone involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The final product is then purified using techniques like distillation to obtain high-purity β-Damascenone .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .

Scientific Research Applications

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:

    2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:

Uniqueness

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific stereochemistry, which contributes to its distinct aroma profile. Its potent fragrance makes it highly valuable in the fragrance and flavor industries .

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